Molecular structure and IUPAC nomenclature for N-(1-cyclopropylethyl)-3-methoxyaniline
Molecular structure and IUPAC nomenclature for N-(1-cyclopropylethyl)-3-methoxyaniline
Executive Summary
This guide provides a comprehensive technical analysis of N-(1-cyclopropylethyl)-3-methoxyaniline , a secondary amine intermediate of significant interest in medicinal chemistry.[1] Structurally, the molecule combines an electron-rich aniline core with a lipophilic, metabolically robust cyclopropyl moiety. This specific scaffold is frequently employed in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors, where the cyclopropyl group serves as a bioisostere for isopropyl or tert-butyl groups to modulate metabolic stability and hydrophobic binding.[1]
Part 1: Structural Elucidation & Nomenclature[1]
IUPAC Nomenclature Analysis
The naming convention follows the IUPAC Blue Book (P-62) recommendations for N-substituted amines.[1]
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Parent Structure: Benzenamine (Aniline).
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Principal Functional Group: Amine (Priority over ether).
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Substituents:
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Methoxy (-OCH₃): Located at the meta (3) position relative to the nitrogen.
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1-cyclopropylethyl: Attached to the nitrogen.[2] This group consists of an ethyl chain where position 1 is substituted with a cyclopropyl ring.
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Chirality: The C1 carbon of the ethyl group is a chiral center, resulting in
and enantiomers.
Preferred IUPAC Name (PIN): 3-methoxy-N-(1-cyclopropylethyl)aniline Alternative Systematic Name:[1]N-(1-cyclopropylethyl)-3-methoxybenzenamine[1]
Chemical Identifiers
| Identifier Type | Value / Descriptor |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| SMILES (Canonical) | COC1=CC=CC(NC(C)C2CC2)=C1 |
| InChI Key (Predicted) | Structure-dependent hash |
| Chiral Center | C1 of the ethyl linker (marked with *) |
Part 2: Synthetic Methodologies
The synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline is most efficiently achieved via Reductive Amination .[1] This pathway minimizes the risk of over-alkylation (quaternary salt formation) common in direct alkylation methods.
Primary Route: Reductive Amination
This protocol utilizes 3-methoxyaniline and cyclopropyl methyl ketone (acetylcyclopropane).[1]
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Mechanism: Formation of a ketimine intermediate followed by in situ reduction.
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₄ due to its selectivity for imines over ketones, allowing for a "one-pot" procedure [1].[1]
Experimental Protocol (Standardized)
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Imine Formation: Charge a reaction vessel with 3-methoxyaniline (1.0 eq) and cyclopropyl methyl ketone (1.1 eq) in 1,2-Dichloroethane (DCE).
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Acid Catalysis: Add Acetic Acid (AcOH, 1.5 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
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Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM).
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Alternative Route: Buchwald-Hartwig Amination
For high-value enantiopure synthesis, coupling 3-bromoanisole with chiral (S)- or (R)-1-cyclopropylethylamine is recommended.[1]
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Catalyst: Pd(OAc)₂ / BINAP or Pd₂dba₃ / XPhos.
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Base: NaOtBu or Cs₂CO₃.
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Advantage: Preserves the stereochemistry of the starting amine.
Synthetic Workflow Diagram
Figure 1: One-pot reductive amination pathway using mild hydride donors.
Part 3: Physicochemical Profiling[1]
The incorporation of the cyclopropyl group significantly alters the physicochemical profile compared to a standard isopropyl or propyl chain.
Key Properties Table
| Property | Predicted Value | Significance in Drug Design |
| LogP (Lipophilicity) | 2.8 ± 0.3 | Moderate lipophilicity; likely good membrane permeability.[1] |
| pKa (Base) | 5.2 ± 0.5 | The aniline nitrogen is weakly basic. The N-alkyl group increases basicity slightly via inductive (+I) effects compared to aniline (pKa 4.6). |
| TPSA | ~21 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential.[1] |
| Rotatable Bonds | 3 | High structural rigidity due to the cyclopropyl ring. |
The "Cyclopropyl Effect"
The cyclopropyl group is a "privileged structure" in medicinal chemistry [2].
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Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to isopropyl C-H bonds (~95 kcal/mol), making them resistant to CYP450 oxidation.
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Sigma-Hole Interactions: The strained ring has unique electronic properties (high p-character in C-C bonds) that can engage in specific hydrophobic interactions with protein targets.[1]
Part 4: Analytical Characterization
To validate the synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline, the following spectroscopic signals are diagnostic.
¹H NMR (400 MHz, CDCl₃) Expectations
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Cyclopropyl Protons: High-field multiplets at δ 0.2–0.6 ppm (4H, diastereotopic methylene) and δ 0.8–1.0 ppm (1H, methine).
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Methyl Doublet: A doublet at δ 1.2–1.3 ppm corresponding to the methyl group on the linker (coupled to the adjacent CH).
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N-CH Methine: A multiplet at δ 3.0–3.4 ppm .[1]
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Methoxy Singlet: Sharp singlet at δ 3.7–3.8 ppm (3H).
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Aromatic Region: Four protons in the δ 6.2–7.2 ppm range. Look for the characteristic 1,3-disubstitution pattern (singlet-like t, two doublets, one triplet).[1]
Mass Spectrometry (ESI+)[1]
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[M+H]⁺: 192.14 m/z.
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Fragmentation: Expect loss of the cyclopropyl group or cleavage at the N-CH bond.
Part 5: Metabolic Logic & Bioisosterism
The selection of this specific N-substituent is rarely accidental. It represents a strategic optimization step.
Figure 2: Strategic rationale for cyclopropyl substitution in lead optimization.[1]
References
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Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
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Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1]
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IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[5] Cambridge: The Royal Society of Chemistry. Link
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PubChem. (2025).[2][6] "3-Methoxyaniline Compound Summary." National Library of Medicine. Link[1]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. m-Anisidine - Wikipedia [en.wikipedia.org]
- 6. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
